

Application Notes and Protocols: Cell Proliferation Assay with N-Feruloyloctopamine Treatment

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Compound of Interest

Compound Name: *N-Feruloyloctopamine*

Cat. No.: *B123784*

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Introduction

N-Feruloyloctopamine, a natural compound, has demonstrated significant potential in cancer research through its ability to inhibit tumor cell proliferation and induce apoptosis.^{[1][2]} These application notes provide a comprehensive overview and detailed protocols for assessing the anti-proliferative effects of **N-Feruloyloctopamine** on cancer cell lines. The methodologies described herein are crucial for researchers investigating the therapeutic potential of this compound. The primary mechanism of action involves the modulation of key signaling pathways, including PI3K/Akt and p38 MAPK, as well as the regulation of genes associated with the cell cycle and apoptosis.^{[1][2][3]}

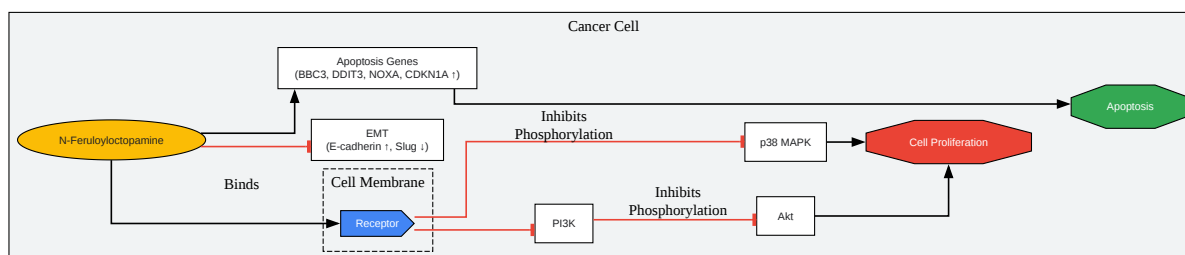
Data Presentation: Quantitative Effects of N-Feruloyloctopamine on Cell Proliferation

The anti-proliferative activity of **N-Feruloyloctopamine** has been quantified in hepatocellular carcinoma (HCC) cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, providing a clear reference for its efficacy.

Cell Line	Treatment Duration	IC50 Value (mM)	Reference
Huh7	48 hours	1.99	[1]
HCCLM3	48 hours	2.27	[1]

Signaling Pathways and Experimental Workflow

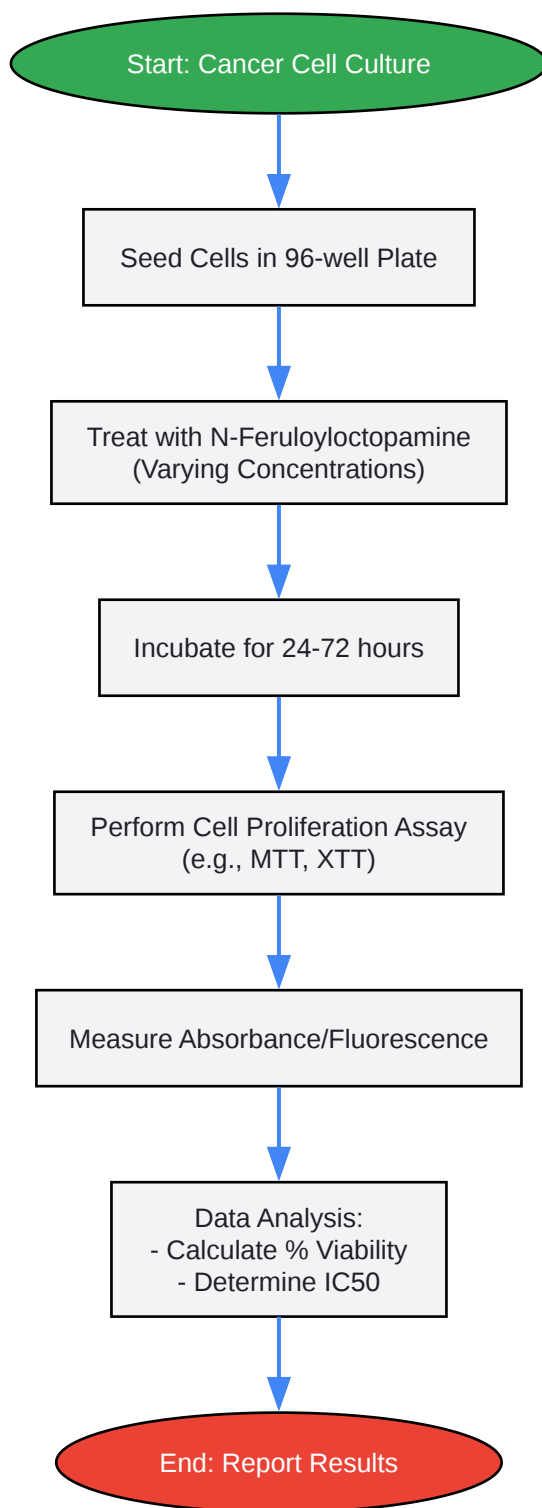
To elucidate the mechanism of action of **N-Feruloyloctopamine**, it is essential to understand the signaling pathways it modulates and the general workflow for its investigation.



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Caption: **N-Feruloyloctopamine** Signaling Pathway.

The experimental workflow for assessing the impact of **N-Feruloyloctopamine** on cell proliferation typically involves several key stages, from cell culture to data analysis.



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Caption: Experimental Workflow for Cell Proliferation Assay.

Experimental Protocols

A detailed protocol for a common colorimetric cell proliferation assay, such as the MTT assay, is provided below. This method is widely used to assess cell viability and proliferation.[\[4\]](#)

Materials:

- Cancer cell line of interest (e.g., Huh7, HCCLM3)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **N-Feruloyloctopamine** (stock solution in DMSO)
- Phosphate Buffered Saline (PBS), sterile
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well cell culture plates
- Multichannel pipette
- Microplate reader

Protocol:

- Cell Seeding:
 - Harvest and count cells using a hemocytometer or automated cell counter.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
 - Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
- **N-Feruloyloctopamine** Treatment:

- Prepare serial dilutions of **N-Feruloyloctopamine** in complete culture medium from your stock solution. A typical concentration range to test is 0.1 μM to 50 μM .^[1]
- Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
- Carefully remove the medium from the wells and add 100 μL of the prepared drug dilutions or control medium.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).^[1]
- MTT Assay:
 - After the incubation period, add 10 μL of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
 - Carefully remove the medium containing MTT from each well.
 - Add 100 μL of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each treatment group using the following formula:
 - % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
 - Plot the percentage of cell viability against the log of the **N-Feruloyloctopamine** concentration to determine the IC₅₀ value.

Conclusion

N-Feruloyloctopamine presents a promising avenue for anti-cancer drug development due to its demonstrated ability to inhibit cell proliferation and induce apoptosis in cancer cells. The protocols and data presented here provide a solid foundation for researchers to further investigate its therapeutic potential and mechanisms of action. Adherence to detailed and consistent experimental procedures is critical for obtaining reproducible and reliable results in the evaluation of this and other potential anti-cancer compounds.

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